(S)-Cheilanthifoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
483-44-3 |
|---|---|
Molecular Formula |
C19H19NO4 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(13S)-16-methoxy-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-17-ol |
InChI |
InChI=1S/C19H19NO4/c1-22-18-8-13-12(7-16(18)21)4-5-20-9-14-11(6-15(13)20)2-3-17-19(14)24-10-23-17/h2-3,7-8,15,21H,4-6,9-10H2,1H3/t15-/m0/s1 |
InChI Key |
MKRKFSHHTKVRAR-HNNXBMFYSA-N |
SMILES |
COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C5=C(C=C4)OCO5)O |
Isomeric SMILES |
COC1=C(C=C2CCN3CC4=C(C[C@H]3C2=C1)C=CC5=C4OCO5)O |
Canonical SMILES |
COC1=C(C=C2CCN3CC4=C(CC3C2=C1)C=CC5=C4OCO5)O |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of S Cheilanthifoline
Precursor Compounds and Enzymatic Conversions
The journey from the central BIA intermediate, (S)-Reticuline, to (S)-Cheilanthifoline involves key transformations that establish the characteristic protoberberine scaffold.
(S)-Reticuline stands as a pivotal branch-point intermediate in the biosynthesis of a wide array of benzylisoquinoline alkaloids. core.ac.uknih.govnih.gov Its conversion into (S)-Scoulerine marks the first committed step towards the formation of protoberberine and benzophenanthridine alkaloids, including this compound. core.ac.uknih.govnih.gov
This crucial transformation is catalyzed by the berberine (B55584) bridge enzyme (BBE). BBE performs an oxidative cyclization of the N-methyl group of (S)-Reticuline, forming a carbon-carbon bond that creates the eponymous "berberine bridge" and establishes the protoberberine carbon skeleton of (S)-Scoulerine. core.ac.uknih.govnih.gov This reaction is unique and cannot be replicated through standard synthetic chemistry approaches. core.ac.uk (S)-Scoulerine then serves as the direct precursor for the subsequent synthesis of this compound. core.ac.ukresearchgate.net
| Precursor | Enzyme | Product | Reaction Type |
|---|---|---|---|
| (S)-Reticuline | Berberine Bridge Enzyme (BBE) | (S)-Scoulerine | Oxidative C-C bond formation (cyclization) |
The immediate precursor to this compound is (S)-Scoulerine. core.ac.uk The conversion is an oxidation reaction catalyzed by the enzyme this compound synthase. expasy.orgnih.govqmul.ac.uk This enzymatic step is responsible for forming a methylenedioxy bridge on the D-ring of the protoberberine structure, a key feature of this compound. expasy.orgqmul.ac.uknih.gov
Key Biosynthetic Enzymes and Their Characteristics
The formation of the methylenedioxy bridge is a defining step in the biosynthesis of this compound and is catalyzed by a specific class of cytochrome P450 enzymes.
This compound synthase (CFS), also known as (S)-scoulerine oxidase (methylenedioxy-bridge-forming), is the primary enzyme responsible for the synthesis of this compound from (S)-Scoulerine. expasy.orgqmul.ac.ukwikipedia.org It is a heme-thiolate protein, characteristic of cytochrome P450 enzymes. expasy.orgqmul.ac.uk
This compound synthase is classified under the EC number 1.14.19.65. expasy.orgqmul.ac.ukkegg.jp It was previously classified as EC 1.1.3.33 and EC 1.14.21.2. expasy.org The enzyme catalyzes an oxidative reaction that does not incorporate oxygen from O2 into the final product. expasy.orgqmul.ac.uk Instead, it facilitates the oxidative ring closure of adjacent phenolic and methoxy (B1213986) groups on the (S)-scoulerine molecule to form the methylenedioxy bridge. expasy.orgqmul.ac.uk
The balanced chemical equation for the reaction is: (S)-scoulerine + [reduced NADPH--hemoprotein reductase] + O₂ → this compound + [oxidized NADPH--hemoprotein reductase] + 2 H₂O expasy.orgqmul.ac.ukebi.ac.uk
This compound synthase is a member of the CYP719A family of cytochrome P450 enzymes. nih.govnih.govmdpi.com This specific family of enzymes is well-known for its role in forming methylenedioxy bridges in the biosynthesis of various benzylisoquinoline alkaloids. nih.govresearchgate.netoup.com
Research has identified specific enzymes within this family that exhibit this compound synthase activity. For instance, in the Mexican prickly poppy (Argemone mexicana), the enzyme CYP719A14 was found to exclusively catalyze the conversion of (S)-scoulerine to this compound. nih.govoup.com Similarly, several members of the CYP719A family from Corydalis yanhusuo, including CyCYP719A38, CyCYP719A39, and CyCYP719A40, have been shown to catalyze this same reaction, forming the methylenedioxy bridge on the D ring of the protoberberine alkaloid. nih.gov The catalytic mechanism involves the oxidative cyclization of an ortho-hydroxymethoxy substituted aromatic ring. nih.gov
| Characteristic | Description |
|---|---|
| Enzyme Name | This compound Synthase (CFS) |
| Alternative Name | (S)-scoulerine oxidase (methylenedioxy-bridge-forming) expasy.orgqmul.ac.uk |
| EC Number | 1.14.19.65 expasy.orgqmul.ac.ukkegg.jp |
| Enzyme Family | Cytochrome P450 (CYP719A Family) nih.govnih.govmdpi.com |
| Substrate | (S)-Scoulerine expasy.orgnih.gov |
| Product | This compound expasy.orgnih.gov |
| Catalytic Function | Formation of a methylenedioxy bridge via oxidative ring closure expasy.orgqmul.ac.uknih.gov |
Interplay with Other Enzymes in BIA Pathways
The biosynthesis of this compound is an integral part of the complex network of benzylisoquinoline alkaloid (BIA) metabolic pathways in various plant species. Its formation and subsequent conversion are catalyzed by specific enzymes that connect it to other significant alkaloids.
The formation of this compound begins with the synthesis of its direct precursor, (S)-scoulerine. The production of (S)-scoulerine is a critical step in the BIA pathway and is catalyzed by the Berberine Bridge Enzyme (BBE). nih.gov BBE is a flavoprotein oxidase that facilitates the oxidative cyclization of (S)-reticuline. nih.govwikipedia.org This reaction is unique as it forms a carbon-carbon bond, known as the berberine bridge, between the N-methyl group and the phenolic ring of (S)-reticuline, thereby creating the protoberberine skeleton of (S)-scoulerine. nih.govnih.govdesy.de
BBE plays a pivotal role by channeling the central intermediate, (S)-reticuline, towards the biosynthesis of protoberberine and related alkaloid subgroups. nih.govdesy.de The enzyme is a member of the BBE-like enzyme family, a subgroup of FAD-linked oxidases found in plants, fungi, and bacteria. wikipedia.org The reaction mechanism involves the formation of an iminium ion intermediate from the N-methyl group of (S)-reticuline, followed by an ionic ring closure. desy.de This conversion marks a significant branch point in BIA metabolism, directing intermediates away from morphinan (B1239233) alkaloid synthesis and toward the production of compounds like (S)-scoulerine, the precursor required for this compound synthesis. nih.govwikipedia.org The enzyme that directly produces this compound, known as this compound synthase, then acts on (S)-scoulerine. wikipedia-on-ipfs.orgresearchgate.net
Table 1: Overview of Berberine Bridge Enzyme (BBE)
| Feature | Description | References |
|---|---|---|
| Enzyme Name | Berberine Bridge Enzyme (BBE) | nih.gov |
| EC Number | 1.21.3.3 | nih.gov |
| Substrate | (S)-Reticuline | wikipedia.orgdesy.de |
| Product | (S)-Scoulerine | wikipedia.orgdesy.de |
| Reaction Type | Oxidative Cyclization | nih.govwikipedia.org |
| Cofactor | FAD (Flavin adenine (B156593) dinucleotide) | wikipedia.orgnih.gov |
| Function | Forms the "berberine bridge" C-C bond, creating the protoberberine alkaloid core. | nih.govdesy.de |
| Pathway | Benzylisoquinoline Alkaloid (BIA) Biosynthesis | nih.gov |
Following its synthesis, this compound serves as a substrate for the enzyme (S)-stylopine synthase, which converts it into (S)-stylopine. expasy.orgenzyme-database.org This enzyme catalyzes the formation of the second methylenedioxy bridge in the biosynthesis of protoberberine alkaloids. researchgate.netexpasy.orgenzyme-database.org The reaction involves an oxidative ring closure of the adjacent phenolic and methoxy groups on the this compound molecule. enzyme-database.org
(S)-Stylopine synthase is a cytochrome P450-dependent monooxygenase, a type of heme-thiolate protein. expasy.orgenzyme-database.org Specifically, members of the CYP719 family of cytochrome P450 enzymes, such as CYP719A2, CYP719A3, and CYP719A20, have been identified as stylopine synthases. frontiersin.org These enzymes are crucial for the diversification of BIA structures, leading to the production of alkaloids like sanguinarine (B192314). nih.govresearchgate.net The conversion of this compound to (S)-stylopine is a key step in the biosynthetic pathway that ultimately leads to these and other biologically active compounds. researchgate.netresearchgate.net
Table 2: Overview of (S)-Stylopine Synthase
| Feature | Description | References |
|---|---|---|
| Enzyme Name | (S)-Stylopine Synthase (SPS) | frontiersin.org |
| EC Number | 1.14.19.64 | expasy.orgenzyme-database.org |
| Substrate | This compound | expasy.orgenzyme-database.org |
| Product | (S)-Stylopine | expasy.orgenzyme-database.org |
| Reaction Type | Oxidative ring closure (Methylenedioxy bridge formation) | enzyme-database.org |
| Enzyme Class | Cytochrome P450 (CYP719 family) | enzyme-database.orgfrontiersin.org |
| Pathway | Benzylisoquinoline Alkaloid (BIA) Biosynthesis | researchgate.net |
Regulatory Mechanisms of Biosynthesis in Plant Systems
The biosynthesis of benzylisoquinoline alkaloids, including this compound, is a complex and tightly regulated process in plants. oup.comresearchgate.net This regulation occurs at multiple levels, including genomic, transcriptional, and physiological, and involves a sophisticated interplay of various factors to control the production and accumulation of these specialized metabolites. oup.comresearchgate.net
In opium poppy (Papaver somniferum), a model organism for BIA metabolism studies, the genes responsible for BIA biosynthesis are sometimes organized into biosynthetic gene clusters. oup.com This clustering may facilitate the co-inheritance and co-regulation of pathway genes. nih.gov The expression of these genes is often tissue-specific and dependent on the developmental stage of the plant, with significant upregulation observed in roots, stems, and fruits during specific phases. nih.gov
Transcriptional regulation is a key control point. Various transcription factors, such as the WRKY family (e.g., PsWRKY in opium poppy), are known to activate the expression of genes involved in the BIA pathway. frontiersin.org Furthermore, non-coding RNAs, specifically microRNAs (miRNAs), have been identified as regulators. nih.gov For instance, in opium poppy, miRNA408 is predicted to silence the berberine bridge enzyme (BBE), which is essential for producing the precursor to this compound. nih.gov Other miRNAs, such as pso-miR13 and pso-miR2161, are also implicated in regulating the accumulation of BIAs. nih.govnih.gov The entire regulatory network is also influenced by external stimuli, such as biotic and abiotic elicitors, which can trigger signaling cascades that enhance BIA production as part of the plant's defense response. frontiersin.org
Table 3: Key Regulatory Elements in BIA Biosynthesis
| Regulatory Element | Example/Target | Function | References |
|---|---|---|---|
| Gene Organization | Biosynthetic Gene Clusters (BGCs) | Ensures co-inheritance and co-regulation of pathway genes. | oup.comnih.gov |
| Transcription Factors | PsWRKY (in P. somniferum) | Activates the expression of BIA biosynthetic genes. | frontiersin.org |
| MicroRNAs (miRNAs) | miRNA408 | Potentially silences Berberine Bridge Enzyme (BBE) transcripts. | nih.gov |
| MicroRNAs (miRNAs) | pso-miR13, pso-miR2161 | Implicated in the regulation of BIA accumulation. | nih.govnih.gov |
| External Factors | Biotic and Abiotic Elicitors | Induce BIA biosynthesis as part of plant stress/defense responses. | frontiersin.org |
Enzymology and Molecular Biology of S Cheilanthifoline Biosynthetic Enzymes
Gene Cloning and Characterization of CFS and Related Enzymes
The enzymes responsible for methylenedioxy bridge formation in isoquinoline (B145761) alkaloid biosynthesis, including the conversion of (S)-scoulerine to (S)-cheilanthifoline, are members of the CYP719A subfamily nih.govmdpi.comnih.govexlibrisgroup.comresearchgate.netfrontiersin.org. Cheilanthifoline synthase (CFS) activity, which catalyzes this specific transformation, has been attributed to various CYP719A enzymes isolated and characterized from different plant species.
Notable examples include:
Eschscholzia californica CYP719A5: This enzyme has been identified as having cheilanthifoline synthase activity, converting (S)-scoulerine to this compound nih.govexlibrisgroup.comresearchgate.net.
Argemone mexicana CYP719A14: This enzyme also exhibits CFS activity, catalyzing the conversion of (S)-scoulerine to this compound researchgate.netkegg.jp.
Chelidonium majus c8931: This gene encodes a cheilanthifoline synthase that converts (S)-scoulerine to this compound oup.comoup.comnih.gov.
These genes have been successfully cloned, sequenced, and heterologously expressed, typically in yeast systems, to enable detailed enzymatic studies nih.govoup.comnih.gov. Expression analyses in plant tissues have also provided insights into the physiological roles of these enzymes, often revealing distinct expression patterns in roots and leaves, which can correlate with alkaloid accumulation exlibrisgroup.comnih.govoup.comoup.comfrontiersin.org. For instance, the C. majus cheilanthifoline synthase (c8931) showed a higher expression level in leaves compared to roots oup.comoup.com.
Table 3.1: Cloned and Characterized CYP719A Enzymes Involved in Methylenedioxy Bridge Formation
| Gene/Enzyme Name | Plant Source | Identified Activity | Citation(s) |
| CYP719A5 | Eschscholzia californica | Cheilanthifoline Synthase (CFS) | nih.govexlibrisgroup.comresearchgate.net |
| CYP719A14 | Argemone mexicana | Cheilanthifoline Synthase (CFS) | researchgate.netkegg.jp |
| c8931 | Chelidonium majus | Cheilanthifoline Synthase (CFS) | oup.comoup.comnih.gov |
| CYP719A2 | Eschscholzia californica | Stylopine Synthase (SPS) | nih.govnih.gov |
| CYP719A3 | Eschscholzia californica | Stylopine Synthase (SPS) | nih.govnih.gov |
| CYP719A13 | Argemone mexicana | Stylopine Synthase (SPS) | researchgate.netkegg.jpuniprot.org |
| c1128 | Chelidonium majus | Stylopine Synthase (SPS) | oup.comoup.comnih.gov |
Substrate Specificity and Regioselectivity Studies of CYP719A Enzymes
The CYP719A subfamily members are renowned for their critical role in catalyzing methylenedioxy bridge formation, a reaction that requires precise substrate recognition and regioselective action nih.govmdpi.comnih.govexlibrisgroup.comresearchgate.netresearchgate.netnih.govresearchgate.netoup.com. This specificity ensures the correct assembly of the isoquinoline alkaloid skeleton.
Cheilanthifoline Synthase (CFS) Activity: The conversion of (S)-scoulerine to this compound is specifically mediated by CFS enzymes. Studies have demonstrated that:
E. californica CYP719A5 efficiently converts (S)-scoulerine to this compound nih.govexlibrisgroup.comresearchgate.net.
A. mexicana CYP719A14 also catalyzes the formation of this compound from (S)-scoulerine researchgate.netkegg.jp.
The C. majus CFS (c8931) exhibits high specificity for (S)-scoulerine as a substrate, converting it to this compound oup.comoup.comnih.gov.
Stylopine Synthase (SPS) Activity: Following the formation of this compound, Stylopine Synthase (SPS) enzymes catalyze the subsequent methylenedioxy bridge formation, converting this compound into (S)-stylopine nih.govresearchgate.netnih.govoup.comoup.comnih.govresearchgate.net. Examples include:
E. californica CYP719A2 and CYP719A3 are responsible for the conversion of this compound to (S)-stylopine nih.govnih.gov.
A. mexicana CYP719A13 converts this compound to (S)-stylopine researchgate.netkegg.jpuniprot.org.
The C. majus SPS (c1128) catalyzes the conversion of this compound to (S)-stylopine with high specificity oup.comoup.comnih.gov.
Regioselectivity and Substrate Specificity: The regioselectivity of CYP719A enzymes dictates the position of methylenedioxy bridge formation on either the A or D rings of the protoberberine alkaloids mdpi.comresearchgate.netresearchgate.net. For instance, specific CYP719A enzymes from Corydalis yanhusuo (CyCYP719A39 and CyCYP719A42) were characterized for their distinct roles in methylenedioxy bridge formation on the D or A rings, respectively researchgate.net. Studies on E. californica CYP719A2 and CYP719A3 revealed differential substrate affinities, with CYP719A2 showing high affinity predominantly for (R,S)-cheilanthifoline, while CYP719A3 demonstrated affinity for (R,S)-cheilanthifoline, (S)-scoulerine, and (S)-tetrahydrocolumbamine, highlighting the subtle differences in substrate recognition within the subfamily nih.gov.
Structure-Function Relationship Analysis
Understanding the three-dimensional structure of CYP719A enzymes and identifying key amino acid residues involved in catalysis is crucial for elucidating their function and for potential engineering applications.
Through homology modeling and subsequent mutational analysis, specific amino acid residues have been pinpointed as critical for the catalytic activity and regioselectivity of CYP719A enzymes. For example, in C. yanhusuo CyCYP719A42 and CyCYP719A39, residues Leu 294 and Asp 289, respectively, were identified as key determinants controlling the regioselectivity of methylenedioxy bridge formation on the A or D rings researchgate.net. These findings underscore the importance of specific residues within the active site for substrate binding and orientation.
Homology modeling provides a structural framework for understanding enzyme-substrate interactions and guiding mutational studies researchgate.netoup.com. For instance, structural modeling of Coptis chinensis CcCYP719A1 and CcCYP719A2 revealed differences in their active site architectures, with CcCYP719A1 possessing a more spacious active site. Specific residues, such as His123, Phe230, and Phe299 in CcCYP719A2, were predicted to play a role in substrate positioning through π–π stacking interactions oup.com. These computational approaches, combined with site-directed mutagenesis, are instrumental in dissecting the structure-function relationships of these enzymes and understanding how subtle variations in amino acid sequence lead to distinct catalytic properties.
Enzyme Kinetics and Mechanistic Elucidation of Biosynthetic Steps
Enzyme kinetics and mechanistic studies provide quantitative data on enzyme efficiency and elucidate the step-by-step biochemical reactions involved in this compound biosynthesis.
Enzyme Kinetics: Kinetic parameters such as the Michaelis constant (Km) and the catalytic constant (kcat) are essential for quantifying enzyme efficiency and substrate affinity. For Argemone mexicana CYP719A13, a kcat of 13.8 min⁻¹ was reported for its activity on this compound uniprot.org. In the case of A. mexicana CYP719A14, the conversion of (S)-scoulerine to this compound yielded a Km of 1.9±0.3 and a kcat/Km value of 1.7 researchgate.net. The high substrate specificity observed for enzymes like C. majus c8931 (CFS) and c1128 (SPS) further emphasizes the precise nature of these enzymatic transformations oup.comoup.comnih.gov.
Table 3.4: Kinetic and Mechanistic Data for CYP719A Enzymes
| Enzyme Name | Substrate(s) | Product(s) | Kinetic Parameter | Value | Citation(s) |
| CYP719A13 | This compound | (S)-stylopine | kcat | 13.8 min⁻¹ | uniprot.org |
| CYP719A14 | (S)-scoulerine | This compound | Km | 1.9±0.3 µM | researchgate.net |
| CYP719A14 | (S)-scoulerine | This compound | kcat/Km | 1.7 µM⁻¹ min⁻¹ | researchgate.net |
| c8931 (CFS) | (S)-scoulerine | This compound | Specificity | High | oup.comoup.comnih.gov |
| c1128 (SPS) | This compound | (S)-stylopine | Specificity | High | oup.comoup.comnih.gov |
| CYP719A2 | (R,S)-cheilanthifoline | (S)-stylopine | Affinity | High | nih.gov |
| CYP719A3 | (R,S)-cheilanthifoline | (S)-stylopine | Affinity | High | nih.gov |
| CYP719A3 | (S)-scoulerine | (S)-stylopine (minor) | Affinity | High | nih.gov |
| CYP719A3 | (S)-tetrahydrocolumbamine | (S)-stylopine (minor) | Affinity | High | nih.gov |
Compound List:
this compound
(S)-Scoulerine
(S)-Stylopine
(S)-Reticuline
(S)-Tetrahydrocolumbamine
(S)-Canadine
(S)-Nandinine
Coptisine
Palmatine
Columbamine
Magnoflorine
Dihydrocoptisine
Synthetic Biology and Metabolic Engineering for S Cheilanthifoline Production
Heterologous Expression Systems for BIA Pathway Reconstruction
The successful reconstitution of the BIA pathway requires a robust and adaptable host organism. Eukaryotic hosts such as Saccharomyces cerevisiae and Pichia pastoris are particularly well-suited for this purpose, primarily due to their ability to express complex eukaryotic enzymes, including the cytochrome P450s that are crucial for many steps in BIA biosynthesis. mdpi.com
Saccharomyces cerevisiae, or baker's yeast, has been extensively engineered for the production of various BIAs. nih.gov Its well-characterized genetics, vast molecular biology toolkit, and GRAS (Generally Recognized as Safe) status make it an attractive chassis for metabolic engineering. nih.gov However, challenges such as lower protein secretion efficiency compared to other yeasts can be a limitation. researchgate.net
Pichia pastoris has emerged as a powerful alternative, known for its ability to grow to very high cell densities and its strong, inducible promoters, which can lead to high levels of recombinant protein expression. nih.govresearchgate.netnih.gov This methylotrophic yeast is particularly advantageous for secretory production of proteins, which can simplify downstream processing. researchgate.net
A comparative overview of these two popular yeast hosts for BIA production is presented below:
| Feature | Saccharomyces cerevisiae | Pichia pastoris |
| Genetic Tools | Extensive and well-developed | Good, with a growing toolkit |
| Protein Expression | Moderate to high intracellularly | Very high, especially secreted proteins |
| Post-Translational Modifications | Eukaryotic, but can have hyperglycosylation | Eukaryotic, with different glycosylation patterns |
| Cultivation | Well-established, robust in industrial settings | Capable of reaching very high cell densities |
| Promoter Systems | Wide variety of constitutive and inducible promoters | Strong, tightly regulated methanol-inducible promoters |
| Secretion | Less efficient for some proteins | Highly efficient secretion system |
Pathway Optimization Strategies for Enhanced (S)-Cheilanthifoline Yield
Achieving commercially viable titers of this compound requires extensive optimization of the reconstructed biosynthetic pathway. Several key strategies have been employed to increase the metabolic flux towards the target molecule.
One critical approach is the screening and selection of enzyme variants from different plant sources to identify those with the highest activity in the chosen microbial host. nih.govnih.gov For instance, comparing enzymes from Papaver somniferum and Thalictrum flavum has revealed significant differences in their performance within a synthetic pathway in yeast. nih.gov
Furthermore, balancing the expression levels of pathway enzymes is crucial to prevent the accumulation of toxic intermediates and to ensure a smooth metabolic flow. This can be achieved by varying gene copy numbers and selecting promoters of different strengths to fine-tune the expression of each enzymatic step. nih.govmdpi.com For example, an over 70-fold increase in canadine titer (a downstream product of the protoberberine pathway) was achieved through strategies including enzyme variant screening and genetic copy number variation. nih.govresearchgate.net
Optimizing the supply of essential precursors and cofactors is another vital strategy. Enhancing the availability of S-adenosylmethionine (SAM), a key methyl donor in the BIA pathway, and NADPH, a crucial reductant for cytochrome P450 enzymes, can significantly boost production. nih.gov
The following table summarizes key optimization strategies and their impact on the production of protoberberine alkaloids, the class of compounds to which this compound belongs.
| Strategy | Target | Host Organism | Outcome |
| Enzyme Variant Screening | Berberine (B55584) Bridge Enzyme (BBE) | S. cerevisiae | Identification of McoBBE from Macleaya cordata as a highly efficient variant for (S)-scoulerine synthesis. nih.gov |
| Gene Copy Number Variation | Multiple pathway enzymes | S. cerevisiae | Over 70-fold increase in (S)-canadine titer to 1.8 mg/L. nih.govresearchgate.net |
| Promoter Engineering | Cytochrome P450 enzymes | S. cerevisiae | Fine-tuning of enzyme expression levels to optimize flux. mdpi.com |
| Cofactor Engineering | Heme and NADPH biosynthesis | S. cerevisiae | Enhanced metabolic flux towards chelerythrine, a downstream BIA. nih.gov |
| Culture Optimization | Temperature and media composition | S. cerevisiae | Improved enzyme activity and overall product yield. nih.gov |
Development of Engineered Strains for Biosynthesis of this compound and Related Intermediates
The culmination of these optimization strategies is the development of highly engineered microbial strains capable of producing significant quantities of this compound and its precursors. A foundational step in this process is the efficient production of the key intermediate, (S)-reticuline. Strains of S. cerevisiae have been engineered to produce (S)-reticuline from simple sugars, with titers reaching up to 4.6 g/L through extensive metabolic pathway modifications. nih.gov
Building upon these high-producing (S)-reticuline platforms, further genetic modifications have been introduced to extend the pathway to downstream products. For the production of this compound, the introduction of the berberine bridge enzyme (BBE) to convert (S)-reticuline to (S)-scoulerine is the first committed step. Subsequent expression of cheilanthifoline synthase (CFS), a cytochrome P450 enzyme, catalyzes the formation of this compound from (S)-scoulerine. The functional expression of these plant-derived enzymes in yeast has been successfully demonstrated. frontiersin.org
Recent research has focused on the complete biosynthesis of downstream products like sanguinarine (B192314) and chelerythrine in S. cerevisiae. These efforts have involved the heterologous expression of a cascade of enzymes, including BBE and CFS, and have resulted in significant titers of these complex alkaloids, demonstrating the feasibility of producing a wide range of BIAs in yeast. nih.govnih.gov For example, an engineered S. cerevisiae strain was able to produce 0.34 µg/L of chelerythrine, which was subsequently improved to 12.61 mg/L through extensive metabolic engineering. nih.gov Another study reported the production of sanguinarine at a titer of 448.64 mg/L in an engineered yeast strain. nih.gov
The table below provides examples of engineered yeast strains developed for the production of this compound and related intermediates.
| Strain (Organism) | Key Genetic Modifications | Product | Titer |
| Engineered S. cerevisiae | Heterologous expression of seven enzymes including BBE and canadine synthase. | (S)-Canadine | 1.8 mg/L nih.govresearchgate.net |
| Engineered S. cerevisiae (Z4) | Heterologous expression of seven plant-derived enzymes including McoBBE and CFS. | Chelerythrine | 0.34 µg/L nih.gov |
| Engineered S. cerevisiae (Optimized) | Multi-copy integration of rate-limiting genes, cofactor engineering, and transporter expression. | Chelerythrine | 12.61 mg/L nih.gov |
| Engineered S. cerevisiae | Complete biosynthetic pathway for sanguinarine (17 heterologous genes). | Sanguinarine | 448.64 mg/L nih.gov |
Preclinical and Mechanistic Biological Activities of S Cheilanthifoline
Antimicrobial Activity Research (In Vitro)
| Antimicrobial Activity Finding | Description |
| Hindrance of MRSA Gene Expression | (S)-Cheilanthifoline has been observed to inhibit the expression of genes crucial for MRSA repositorioinstitucional.mx. |
| Disruption of Bacterial Membrane Integrity | The compound has demonstrated the ability to compromise the structural integrity of bacterial cell membranes repositorioinstitucional.mx. |
Antifungal and Antiviral Considerations
While specific studies detailing the antifungal or antiviral efficacy of this compound are limited in the reviewed literature, the compound belongs to the class of isoquinoline (B145761) alkaloids, which are known to exhibit a range of pharmacological effects. Some research indicates that this compound possesses broad-spectrum antimicrobial activity . Furthermore, isoquinoline alkaloids derived from plants like Chelidonium majus have been reported to possess antiviral and antibacterial properties nih.gov. However, direct evidence detailing the specific mechanisms or quantitative efficacy of this compound against fungal or viral pathogens was not found in the provided search results.
Antimalarial Activity Research
This compound has demonstrated promising in vitro antiplasmodial activity, indicating its potential as an antimalarial agent. Studies have evaluated its efficacy against various strains of Plasmodium falciparum, the parasite responsible for malaria.
Research has reported that this compound exhibits inhibitory concentrations (IC50) against Plasmodium falciparum ranging from 2.78 to 4.29 micromolar (µM) for both wild-type and multidrug-resistant strains nih.gov. Other findings provide IC50 values of 0.90 µg/mL against the wild-type TM4 strain and 1.22 µg/mL against the multidrug-resistant K1 strain of P. falciparum researchgate.netmedchemexpress.commedchemexpress.com. These results position this compound as a potential lead compound for the development of new antimalarial therapies, particularly in light of increasing drug resistance researchgate.netbiocrick.com.
Table 1: In Vitro Antimalarial Activity of this compound Against Plasmodium falciparum
| Plasmodium falciparum Strain | IC50 Value (µM) | IC50 Value (µg/mL) | Citation(s) |
| Wild-type (TM4) | 2.78 - 4.29 | 0.90 | nih.govresearchgate.netmedchemexpress.commedchemexpress.combiocrick.com |
| Multidrug-resistant (K1) | 2.78 - 4.29 | 1.22 | nih.govresearchgate.netmedchemexpress.commedchemexpress.combiocrick.com |
Note: Values are compiled from multiple sources; ranges reflect variations in reported data.
Enzyme Modulation Studies (e.g., Acetylcholinesterase Inhibition)
This compound has been investigated for its potential to modulate enzyme activity, specifically its inhibitory effect on acetylcholinesterase (AChE). AChE is a key enzyme in the cholinergic system, and its inhibition is a recognized therapeutic strategy for managing Alzheimer's disease medrxiv.org.
Studies have included this compound among a panel of plant-derived compounds tested for anti-AChE activity medrxiv.orgmedrxiv.org. While research indicates that related alkaloids, such as scoulerine (B1208951), demonstrate promising AChE inhibitory activity, with a minimum inhibitory requirement (MIR) value of 0.0015 nmol, which was superior to the reference drug galanthamine (B1674398) (MIR 0.003 nmol), specific quantitative data detailing the potency of this compound's AChE inhibition (e.g., IC50 or MIR values) were not explicitly provided in the reviewed snippets researchgate.netresearchgate.net. Computational studies using molecular docking also explored its potential as an AChE inhibitor, though other compounds were identified as more potent in those specific analyses medrxiv.orgmedrxiv.org.
Structure Activity Relationship Sar Studies of S Cheilanthifoline and Analogs
Correlating Structural Features with Biological Activities
(S)-Cheilanthifoline exhibits a range of biological activities, including antiplasmodial, anti-osteoclastogenic, and anti-acetylcholinesterase (anti-AChE) properties. Its classification as a benzylisoquinoline alkaloid, specifically a protoberberine alkaloid, is key to understanding its structural basis for activity. The presence of a methylenedioxyphenethylamine moiety and catechol ether functional groups contribute to its complex molecular architecture. The defined (S)-stereochemistry is critical, as stereochemistry significantly influences the interaction of alkaloids with their biological targets. While direct SAR studies focusing on specific modifications of this compound are not extensively detailed in the current literature, its established activities suggest that its core structure and stereochemical configuration are crucial for its observed bioactivity. For instance, its antiplasmodial activity has been quantified against Plasmodium falciparum, with reported IC50 values of 0.90 μg/mL for the wild-type TM4 strain and 1.22 μg/mL for the multidrug-resistant K1 strain medchemexpress.commedchemexpress.com. Further studies have reported IC50 values in the range of 2.78–4.29 μM against P. falciparum biocrick.com.
The anti-osteoclastogenic activity of this compound has been demonstrated through its significant inhibition of receptor activator of nuclear factor-κB ligand-induced differentiation of mouse bone marrow-derived macrophages into multinucleated osteoclasts medchemexpress.combiocrick.com. Additionally, it exhibits strong-to-moderate anti-acetylcholinesterase activity, a property relevant to neurodegenerative disease research, although its anti-inflammatory and antibacterial effects are considered weak core.ac.ukresearchgate.net.
Table 1: this compound Biological Activities
| Biological Activity | Potency/Effect | Reference(s) |
| Antiplasmodial | IC50: 0.90 μg/mL (TM4 strain) | medchemexpress.commedchemexpress.com |
| Antiplasmodial | IC50: 1.22 μg/mL (K1 strain) | medchemexpress.commedchemexpress.com |
| Antiplasmodial | IC50: 2.78–4.29 μM | biocrick.com |
| Anti-osteoclastogenic | Significant inhibition | medchemexpress.combiocrick.com |
| Anti-acetylcholinesterase (anti-AChE) | Strong-moderate | core.ac.ukresearchgate.net |
| Anti-inflammatory | Weak | core.ac.ukresearchgate.net |
| Antibacterial (e.g., H. pylori) | Weak | core.ac.ukresearchgate.net |
Rational Design and Synthesis of this compound Derivatives for Mechanistic Exploration
While the current body of research prominently features this compound's presence in plant biosynthesis pathways and its intrinsic biological activities, direct studies detailing the rational design and synthesis of its specific derivatives for in-depth mechanistic exploration appear limited within the provided literature. However, the established pharmacological profile, particularly its anti-AChE activity, suggests a significant potential for such investigations. For related compounds like scoulerine (B1208951), research has explicitly called for lead optimization, SAR studies, and analog development to further elucidate mechanisms and therapeutic potential core.ac.uk. By analogy, synthesizing and evaluating this compound analogs with targeted modifications to its core structure—such as alterations in methylation patterns, hydroxyl group positions, or the integrity of the methylenedioxy bridge—could provide critical insights into its mode of action and identify more potent or selective derivatives. Such an approach would align with broader strategies employed in the study of benzylisoquinoline alkaloids, where structural variations are systematically explored to understand structure-activity relationships and optimize therapeutic efficacy.
Comparative SAR Analysis with Related Benzylisoquinoline Alkaloids
Comparative SAR analysis is crucial for understanding how structural variations within the benzylisoquinoline alkaloid (BIA) class influence biological activity. This compound, as a protoberberine alkaloid, shares a common biosynthetic origin with numerous other BIAs, including morphinans, aporphines, and other protoberberines frontiersin.orgwikipedia.org.
A direct comparison with scoulerine, another protoberberine alkaloid, highlights differences in anti-AChE potency. While both compounds exhibit anti-AChE activity, scoulerine demonstrated more promising results, inhibiting acetylcholinesterase significantly more effectively than this compound, and outperforming the reference drug galanthamine (B1674398) in some assays core.ac.ukresearchgate.net. This suggests that subtle structural differences between scoulerine and this compound, potentially in the positioning or nature of functional groups, play a role in their interaction with the acetylcholinesterase enzyme.
Broader SAR studies within the BIA family have indicated that specific structural features are critical for various activities. For instance, in the context of cytotoxic activities of related naphthylisoquinoline alkaloids, O-methylation and the substitution pattern on the isoquinoline (B145761) moiety were identified as crucial for activity nih.gov. Similarly, research into anti-HIV BIAs has identified compounds like coclaurine, norcoclaurine, liensinine, negferine, and isoliensinine (B150267) as potent leads, indicating that variations in the benzyl (B1604629) and isoquinoline portions, as well as the linkage between them, significantly impact antiviral efficacy nih.gov. This compound’s position as a precursor to other BIAs like (S)-stylopine, protopine (B1679745), and sanguinarine (B192314) further places it within a complex network where structural modifications lead to diverse pharmacological profiles wikipedia.org.
Analytical Methodologies in S Cheilanthifoline Research
Advanced Chromatographic and Spectrometric Techniques for Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone analytical technique for the identification and quantification of (S)-Cheilanthifoline and related alkaloids. nih.govrsc.org This powerful method combines the high-resolution separation capabilities of liquid chromatography with the exceptional sensitivity and specificity of mass spectrometry. rsc.org The LC system separates the components of a complex mixture, after which the MS system detects and quantifies the specific molecules based on their mass-to-charge ratio (m/z). rsc.org
In research, LC-MS/MS is frequently employed to analyze the products of in vitro enzyme assays. nih.gov For instance, when characterizing the activity of cheilanthifoline synthase, researchers use LC-MS/MS to detect the conversion of the substrate (S)-scoulerine to the product this compound. nih.govnih.gov The technique is precise enough to confirm the identity of the product by monitoring for its specific theoretical m/z value in extracted ion chromatograms. nih.gov The high sensitivity of LC-MS/MS allows for the assessment of a wide range of compounds, making it an indispensable tool in metabolic profiling and biocatalysis studies. nih.gov
| Parameter | Description | Common Implementation |
|---|---|---|
| Chromatography | The method used to separate the analyte from the sample matrix. | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). rsc.org |
| Column | The stationary phase through which the sample passes. | Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (e.g., C18) columns are often used for polar alkaloids. researchgate.net |
| Mobile Phase | The solvent that carries the sample through the column. | A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate) is common. researchgate.net |
| Ionization Source | The interface that generates ions from the separated molecules. | Electrospray Ionization (ESI) is widely used for polar and thermally labile compounds like alkaloids. researchgate.net |
| Mass Analyzer | Separates ions based on their mass-to-charge ratio. | Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (QqQ) are frequently used. nih.govmdpi.com |
| Detection Mode | Monitors specific ion transitions for quantification. | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. |
Molecular Biology Techniques for Gene Expression Analysis
Quantitative Real-Time PCR (qRT-PCR) is the standard and most widely used method for the rapid and sensitive quantification of gene expression levels. nih.govgene-quantification.de This technique is critical for understanding the molecular regulation of this compound biosynthesis by measuring the abundance of mRNA transcripts of the relevant enzymes. nih.govoup.com
A key application of qRT-PCR in this field has been the study of the gene for cheilanthifoline synthase, a cytochrome P450 enzyme that catalyzes the formation of this compound from (S)-scoulerine. nih.govoup.com In a study on Chelidonium majus, researchers used qRT-PCR to analyze the expression of the cheilanthifoline synthase gene (c8931) in different plant organs. oup.comoup.com The results revealed that the gene was expressed to a higher extent in the leaves relative to the roots, providing insights into the primary site of biosynthesis. oup.comoup.com The general workflow involves isolating total RNA from the tissue of interest, converting it to complementary DNA (cDNA) via reverse transcription, and then amplifying the target gene sequence in the presence of a fluorescent dye. nih.gov The relative expression level is typically calculated using the 2−ΔΔCT method, which normalizes the data to a stably expressed reference or housekeeping gene, such as actin. nih.gov
| Gene | Organ | Relative Expression Finding | Reference Gene |
|---|---|---|---|
| Cheilanthifoline Synthase (c8931) | Leaves | Expressed to a higher extent compared to roots. oup.comoup.com | Actin oup.com |
| Cheilanthifoline Synthase (c8931) | Roots | Expressed at a lower level compared to leaves. oup.comoup.com | Actin oup.com |
Biochemical Assays for Enzyme Activity Determination
In vitro enzyme assays are fundamental for confirming the function of genes identified through molecular techniques and for characterizing their catalytic properties. nih.gov For this compound biosynthesis, these assays focus on the activity of cheilanthifoline synthase, which is a member of the cytochrome P450 family of enzymes. nih.govoup.com Two primary approaches are used to measure its activity.
Microsomal Fractions: Since cytochrome P450 enzymes are membrane-bound, they can be isolated in microsomal fractions from cells. nih.govoup.com These fractions are prepared from organisms that have been engineered to express the enzyme, such as Saccharomyces cerevisiae (yeast). nih.gov The assay is conducted in a reaction mixture typically containing a buffer, the substrate ((S)-scoulerine), a necessary cofactor system (e.g., NADPH), and the microsomal protein preparation. nih.gov The reaction is incubated, and the formation of this compound is subsequently quantified, often by LC-MS. nih.gov
Intact Cells: An alternative method involves using intact, living cells that have been genetically modified to express the enzyme of interest. oup.com In this in situ approach, the substrate is fed directly to the transgenic yeast cells. oup.com The cells then internally convert the substrate to the product. The amount of this compound produced can be quantified by analyzing both the cell extract (for product retained within the cells) and the supernatant (for product that has diffused into the medium). oup.com This method provides a view of enzyme activity within a more cellular context.
| Assay Type | Enzyme Source | Typical Substrate | Cofactor Requirement | Product Measurement |
|---|---|---|---|---|
| Microsomal Fraction Assay | Microsomes isolated from heterologous expression systems (e.g., yeast). nih.govoup.com | (S)-Scoulerine nih.govoup.com | NADPH nih.gov | Quantification from the reaction mixture using LC-MS. nih.gov |
| Intact Cell Assay | Whole transgenic cells (e.g., yeast) expressing the enzyme. oup.com | (S)-Scoulerine oup.com | Provided by the cell's metabolism. | Quantification from both cell extract and culture medium. oup.com |
Future Directions and Research Perspectives on S Cheilanthifoline
Elucidating Uncharacterized Biosynthetic Steps and Enzymes
The biosynthesis of (S)-Cheilanthifoline is a well-established, yet intricate, process within the broader benzylisoquinoline alkaloid (BIA) pathway. It originates from (S)-scoulerine, which is converted to this compound by the enzyme this compound synthase (CFS), a member of the CYP719 family of cytochrome P450 enzymes wikipedia.orgfrontiersin.orgnih.govoup.comscispace.comkegg.jpontosight.aischolaris.canih.gov. Subsequently, this compound serves as a direct precursor to (S)-stylopine, catalyzed by stylopine synthase (SPS), another CYP719 enzyme wikipedia.orgfrontiersin.orgnih.govoup.comscispace.comscholaris.canih.govresearchgate.netoup.comuniprot.orgresearchgate.netoup.com. While these key enzymatic steps are characterized, the complete BIA metabolic network involves numerous enzymes, regulatory elements, and potential branching points that remain incompletely understood across different plant species frontiersin.orgscispace.comoup.com. Future research should focus on identifying and characterizing any remaining uncharacterized enzymes, regulatory factors, or alternative biosynthetic routes that might influence this compound production or its conversion into downstream metabolites. Investigating the precise substrate specificities and catalytic mechanisms of related enzymes, particularly within the CYP719 family, could reveal novel insights into pathway regulation and enzyme evolution oup.comoup.comuniprot.org. Furthermore, exploring the genetic basis and regulation of these biosynthetic pathways in diverse plant species could uncover novel enzymes or pathways that could be harnessed for biotechnological applications.
Advanced Metabolic Engineering for Sustainable and Scalable Production
The low natural abundance of many plant secondary metabolites, including BIAs like this compound, poses significant challenges for their isolation and large-scale commercialization nih.govmdpi.comresearchgate.net. Consequently, advanced metabolic engineering strategies are crucial for developing sustainable and scalable production methods. Plant tissue culture techniques, such as cell suspension cultures and hairy root cultures, offer promising alternatives to traditional field cultivation by providing controlled environments for metabolite production nih.govmdpi.comfrontiersin.orgresearchgate.netbenthambooks.com.
Moreover, the reconstruction of complex BIA pathways in heterologous microbial hosts, particularly Saccharomyces cerevisiae (yeast), has emerged as a powerful biotechnological approach nih.govnih.govnih.gov. This involves the heterologous expression of plant-derived genes encoding key enzymes, such as CFS and SPS, often requiring optimization of enzyme expression levels, codon usage, and the use of specific promoters to ensure functional activity and pathway flux nih.govresearchgate.netnih.govgoogle.com. Research efforts are focused on overcoming challenges such as metabolic load, pathway flux imbalance, and the efficient expression of complex enzyme classes like cytochrome P450s nih.govmdpi.com. Future directions include developing more robust microbial chassis, optimizing co-culture systems for multi-step pathways, and employing synthetic biology tools like CRISPR-Cas9 for precise genetic modifications to enhance this compound and its derivatives' production titers and yields nih.govresearchgate.netnih.govnih.govresearchgate.net.
Deeper Mechanistic Understanding of Biological Activities at the Molecular and Cellular Level
This compound, as a member of the BIA family, is associated with a spectrum of biological activities, including antimicrobial and anti-acetylcholinesterase (anti-AChE) properties rsc.orgresearchgate.netnih.govcore.ac.uk. Specifically, its anti-AChE activity has garnered attention for its potential implications in neurodegenerative disease research, particularly Alzheimer's disease, where acetylcholinesterase inhibition is a validated therapeutic strategy . Studies have indicated that this compound exhibits moderate anti-AChE activity, with scoulerine (B1208951) showing particularly promising results in some comparative studies nih.govcore.ac.uk.
Future research should aim to elucidate the precise molecular targets and cellular mechanisms underlying these observed activities. This includes detailed investigations into how this compound interacts with specific enzymes, receptors, or cellular pathways. Understanding these interactions at a molecular level is essential for validating its therapeutic potential and guiding the development of improved analogs. Furthermore, exploring its broad-spectrum antimicrobial effects could reveal novel applications in combating infectious diseases, necessitating further studies on its mechanism of action against various pathogens.
Exploration of Novel Analogs and Their Academic Significance in Chemical Biology
The structural complexity and inherent biological relevance of this compound make it an attractive scaffold for synthetic chemistry and chemical biology research . The exploration of novel analogs through synthetic modification or semi-synthesis offers significant academic value and therapeutic potential. Research efforts should focus on developing efficient and stereoselective synthetic routes to access this compound and its derivatives .
A key area of investigation is the establishment of comprehensive structure-activity relationships (SAR) for this compound and its analogs. By systematically modifying different parts of the molecule and evaluating the resulting biological activities, researchers can identify key structural features responsible for specific pharmacological effects nih.govcore.ac.uk. This approach can lead to the design and synthesis of novel compounds with enhanced potency, selectivity, or improved pharmacokinetic properties. Such studies not only contribute to drug discovery but also deepen our understanding of molecular recognition and biological pathways, thereby advancing the field of chemical biology. The academic significance lies in expanding the chemical diversity of BIAs and uncovering new therapeutic leads.
Q & A
Q. What are the recommended methodologies for isolating (S)-Cheilanthifoline from natural sources like Corydalis calliantha?
Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as column chromatography (CC) or high-performance liquid chromatography (HPLC). Key steps include:
- Purity validation : Use NMR and mass spectrometry to confirm structural integrity and purity.
- Solvent optimization : Adjust polarity gradients to separate this compound from co-eluting alkaloids like calycanthine .
- Yield improvement : Pre-fractionation with liquid-liquid partitioning (e.g., ethyl acetate/water) enhances recovery rates.
Q. How does the solubility of this compound vary across solvents, and how can this inform experimental design?
Solubility data (e.g., 0.90 μg/mL in water at 10 mM) indicates significant concentration-dependent variability . For experimental workflows:
- Low-concentration assays : Use dimethyl sulfoxide (DMSO) for stock solutions, ensuring final solvent concentrations ≤0.1% to avoid cytotoxicity.
- High-throughput screening : Pre-test solubility in buffers (e.g., PBS) to prevent precipitation.
- Stability checks : Monitor degradation via UV-Vis spectroscopy under varying pH and temperature conditions.
Q. What in vitro assays are most effective for evaluating this compound’s antimalarial activity?
Standard protocols include:
- Plasmodium culture assays : Measure IC50 values against Plasmodium falciparum strains (e.g., TM4 and K1) using SYBR Green fluorescence .
- Controls : Include chloroquine as a positive control and DMSO-only wells for baseline correction.
- Dose-response curves : Use nonlinear regression to calculate IC50, ensuring triplicate replicates for statistical validity.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility or bioactivity data for this compound?
Contradictions often arise from:
- Methodological variability : Compare solvent purity, temperature, and agitation methods across studies .
- Strain-specific responses : Re-test activity against multiple Plasmodium strains under standardized conditions .
- Statistical rigor : Apply ANOVA or Tukey’s HSD test to assess significance of inter-study differences .
Q. What enzymatic mechanisms underlie this compound biosynthesis, and how can they be experimentally validated?
Key steps involve:
- CYP719A14 activity : Use molecular docking to confirm substrate specificity for (S)-scoulerine methylation .
- TNMT catalysis : Heterologous expression in yeast (e.g., Saccharomyces cerevisiae) to verify N-methylation of this compound .
- Pathway inhibition studies : Apply gene knockout or RNAi to block intermediates and quantify metabolite accumulation via LC-MS.
Q. What strategies optimize heterologous production of this compound in microbial systems?
Critical approaches include:
- Modular pathway engineering : Combine CYP719A14 and TNMT in yeast to enhance flux toward N-methylated products .
- Co-culture systems : Pair precursor-producing strains (e.g., E. coli expressing norlaudanosoline synthase) with methylation modules.
- Yield quantification : Use isotopic labeling (e.g., ¹³C-glucose) to trace metabolic bottlenecks.
Q. How should researchers design studies to investigate this compound’s potential off-target effects in neurological assays?
- In vitro models : Test against neuronal cell lines (e.g., SH-SY5Y) using MTT assays for cytotoxicity.
- Receptor profiling : Screen for interactions with GABA or NMDA receptors via radioligand binding assays.
- In vivo validation : Administer this compound in rodent models and monitor behavioral changes (e.g., open-field tests) .
Methodological and Data Analysis Questions
Q. What statistical frameworks are appropriate for analyzing dose-dependent antimalarial activity?
- Nonlinear regression : Fit log(inhibitor) vs. response curves (4PL model) to calculate IC50 with 95% confidence intervals.
- Error propagation : Account for instrument variability (e.g., plate reader precision) using Monte Carlo simulations .
- Meta-analysis : Pool data from multiple studies using random-effects models to estimate global IC50 values .
Q. How can researchers ensure reproducibility when reporting this compound’s bioactivity?
- MIAME compliance : Document experimental parameters (e.g., parasite culture density, incubation time) in supplementary materials .
- Raw data sharing : Deposit HPLC chromatograms and NMR spectra in public repositories (e.g., Zenodo).
- Cross-lab validation : Collaborate with independent labs to replicate key findings .
Q. What guidelines govern the presentation of complex biosynthetic pathway data in manuscripts?
- Figure clarity : Use pathway maps with annotated enzymes and metabolites, avoiding redundant table data .
- Supplementary files : Include gene accession numbers, primer sequences, and kinetic parameters (e.g., Km, Vmax) .
- Data normalization : Express metabolite levels relative to internal standards (e.g., camptothecin for alkaloid quantification) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
